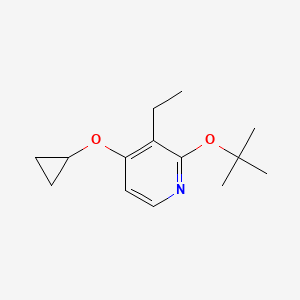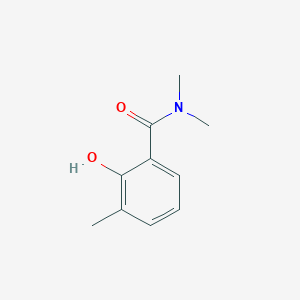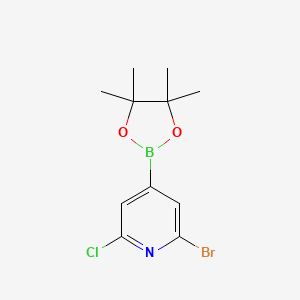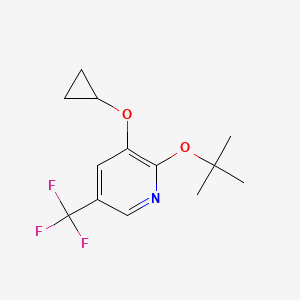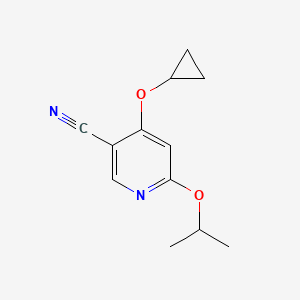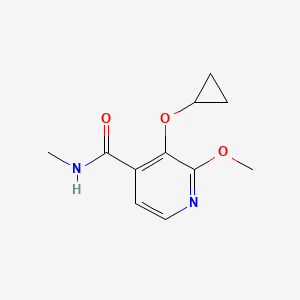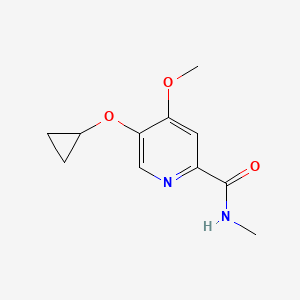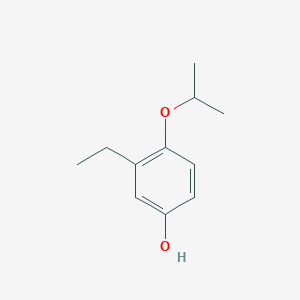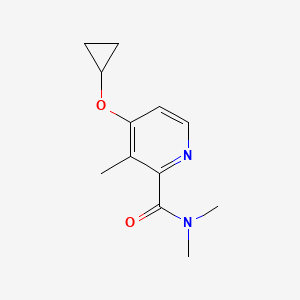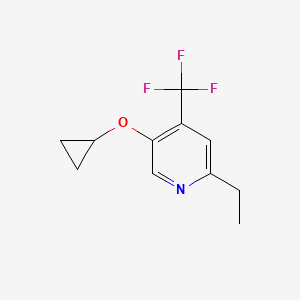
3-Chloro-5-cyclopropoxy-N,N-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-cyclopropoxy-N,N-dimethylaniline is an organic compound with the molecular formula C11H14ClNO It is a derivative of aniline, featuring a chloro group at the 3-position, a cyclopropoxy group at the 5-position, and two methyl groups attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-cyclopropoxy-N,N-dimethylaniline typically involves the following steps:
Starting Materials: The synthesis begins with aniline, which is then subjected to chlorination to introduce the chloro group at the 3-position.
Cyclopropoxylation: The next step involves the introduction of the cyclopropoxy group at the 5-position. This can be achieved through a nucleophilic substitution reaction using a suitable cyclopropylating agent.
N,N-Dimethylation: Finally, the aniline derivative is subjected to N,N-dimethylation using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of each step.
化学反応の分析
Types of Reactions
3-Chloro-5-cyclopropoxy-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, yielding the parent aniline derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions include N-oxides, reduced aniline derivatives, and various substituted aniline compounds.
科学的研究の応用
3-Chloro-5-cyclopropoxy-N,N-dimethylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Chloro-5-cyclopropoxy-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The chloro and cyclopropoxy groups contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
3,5-Dichloro-N,N-dimethylaniline: Similar structure but with two chloro groups.
3-Chloro-N,N-dimethylaniline: Lacks the cyclopropoxy group.
N,N-Dimethylaniline: Parent compound without chloro or cyclopropoxy groups.
Uniqueness
3-Chloro-5-cyclopropoxy-N,N-dimethylaniline is unique due to the presence of both chloro and cyclopropoxy groups, which impart distinct chemical and biological properties. These structural features make it a valuable compound for various applications and research studies.
特性
分子式 |
C11H14ClNO |
|---|---|
分子量 |
211.69 g/mol |
IUPAC名 |
3-chloro-5-cyclopropyloxy-N,N-dimethylaniline |
InChI |
InChI=1S/C11H14ClNO/c1-13(2)9-5-8(12)6-11(7-9)14-10-3-4-10/h5-7,10H,3-4H2,1-2H3 |
InChIキー |
WAFUFKODLVIEPQ-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC(=CC(=C1)Cl)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


